4-(1H-Imidazol-2-yl)piperidine dihydrochloride
Overview
Description
4-(1H-Imidazol-2-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3 and its molecular weight is 224.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
NMDA Receptor Antagonists
4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine, a derivative of 4-(1H-Imidazol-2-yl)piperidine, has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This compound has shown potential in enhancing the effects of L-DOPA in models of Parkinson's disease (Wright et al., 1999).
Potential in Tropical Disease Chemotherapy
The compound's derivatives, particularly those combined with copper, have been explored for their potential in chemotherapy against tropical diseases. These compounds, characterized by techniques like NMR spectroscopy and X-ray crystallography, show promise in this field (Navarro et al., 2000).
Structural Studies
Studies on the structural properties of 4-(1H-Imidazol-2-yl)piperidine dihydrochloride derivatives, such as nitropiperidinoimidazolderivate, provide insights into their chemical properties and potential applications. X-ray investigations have been pivotal in understanding the molecule's structure (Gzella et al., 1999).
Synthesis and Structural Analysis
Synthetic methods and structural analysis of derivatives of this compound have been extensively studied. This includes the synthesis of tropane-3-spiro-4'(5')-imidazolines and their pharmacological properties as potential 5-HT3 receptor antagonists (Whelan et al., 1995).
Applications in Benzodiazepine Synthesis
The compound has been used in the synthesis of novel benzodiazepines, demonstrating its versatility in medicinal chemistry. These syntheses, conducted in environmentally friendly conditions, have also been assessed for their antimicrobial activities (Konda et al., 2011).
Dopamine D-2 and Serotonin 5-HT2 Antagonists
The compound's derivatives have shown potential as dopamine D-2 and serotonin 5-HT2 receptor antagonists. This research provides insights into the development of treatments for conditions like schizophrenia (Perregaard et al., 1992).
Corrosion Inhibition Studies
Research on this compound derivatives has also extended to corrosion inhibition, particularly for steel in acidic environments. This highlights the compound's potential in industrial applications (Yadav et al., 2016).
Heterocyclic Ring Applications
The compound's heterocyclic ring structure has been pivotal in the development of various therapeutic agents, with broad applications in medicinal chemistry (Deep et al., 2016).
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature, showing both acidic and basic properties . This allows them to form multiple types of bonds and interactions with biological targets, leading to a wide range of potential effects.
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, potentially leading to various molecular and cellular effects .
Action Environment
The compound’s solubility in water and other polar solvents may influence its behavior in different environments .
Properties
IUPAC Name |
4-(1H-imidazol-2-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDBJWFWCOSTMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20534433 | |
Record name | 4-(1H-Imidazol-2-yl)piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90747-46-9 | |
Record name | 4-(1H-Imidazol-2-yl)piperidine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20534433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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